molecular formula C18H14F3NO B2354006 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline CAS No. 854774-90-6

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline

Cat. No.: B2354006
CAS No.: 854774-90-6
M. Wt: 317.311
InChI Key: MMTNTVXAMDADBV-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves the use of palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura cross-coupling in water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can lead to various functionalized quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl and trifluoromethyl groups enhances its stability and activity compared to other quinoline derivatives .

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c1-11-10-22-17-14(7-4-8-15(17)18(19,20)21)16(11)12-5-3-6-13(9-12)23-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTNTVXAMDADBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C3=CC(=CC=C3)OC)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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